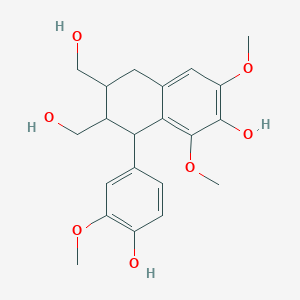
N-hexanoyl-D-erythro-sphingosylphosphorylcholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a derivative of sphingomyelin, which is a type of phospholipid found in animal cell membranes, particularly in the myelin sheath of nerve cells . This compound is known for its involvement in various biological processes, including cell signaling and membrane structure integrity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-hexanoyl-D-erythro-sphingosylphosphorylcholine typically involves the acylation of sphingosine with hexanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Activation of Hexanoic Acid: Hexanoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester.
Acylation Reaction: The activated hexanoic acid is then reacted with sphingosine in the presence of a base such as triethylamine (TEA) to form N-hexanoyl-sphingosine.
Phosphorylation: The N-hexanoyl-sphingosine is subsequently phosphorylated using phosphocholine chloride in the presence of a catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
N-hexanoyl-D-erythro-sphingosylphosphorylcholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ceramides, which are important signaling molecules.
Hydrolysis: It can be hydrolyzed by sphingomyelinase to produce ceramide and phosphorylcholine.
Substitution: The phosphorylcholine group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Hydrolysis: Enzymatic hydrolysis using sphingomyelinase.
Substitution: Reagents such as alkyl halides and bases like sodium hydroxide (NaOH) are used for substitution reactions.
Major Products Formed
Ceramides: Formed through oxidation and hydrolysis reactions.
Phosphorylcholine: Produced during hydrolysis.
Applications De Recherche Scientifique
N-hexanoyl-D-erythro-sphingosylphosphorylcholine has a wide range of applications in scientific research:
Chemistry: Used as a standard in lipidomics studies to analyze lipid composition in biological samples.
Biology: Plays a role in studying cell membrane dynamics and signaling pathways.
Medicine: Investigated for its potential in treating neurodegenerative diseases due to its involvement in myelin sheath formation.
Industry: Utilized in the development of lipid-based drug delivery systems and cosmetic formulations.
Mécanisme D'action
N-hexanoyl-D-erythro-sphingosylphosphorylcholine exerts its effects primarily through its role in cell membranes. It interacts with cholesterol to form lipid rafts, which are microdomains that regulate protein localization and signaling. The compound also serves as a precursor to bioactive molecules such as ceramides, which are involved in apoptosis and cell differentiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-palmitoyl-D-sphingomyelin: Another sphingomyelin derivative with a longer acyl chain.
N-stearoyl-D-sphingomyelin: Similar structure but with an 18-carbon acyl chain.
N-lauroyl-D-sphingomyelin: Contains a 12-carbon acyl chain.
Uniqueness
N-hexanoyl-D-erythro-sphingosylphosphorylcholine is unique due to its shorter acyl chain, which affects its biophysical properties and interactions within the cell membrane. This shorter chain length allows for distinct packing and fluidity characteristics, making it a valuable tool in studying membrane dynamics and lipid-protein interactions .
Propriétés
Formule moléculaire |
C29H59N2O6P |
|---|---|
Poids moléculaire |
562.8 g/mol |
Nom IUPAC |
[(E)-2-(hexanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C29H59N2O6P/c1-6-8-10-11-12-13-14-15-16-17-18-19-21-22-28(32)27(30-29(33)23-20-9-7-2)26-37-38(34,35)36-25-24-31(3,4)5/h21-22,27-28,32H,6-20,23-26H2,1-5H3,(H-,30,33,34,35)/b22-21+ |
Clé InChI |
AHZZHULAOVWYNO-QURGRASLSA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/C(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


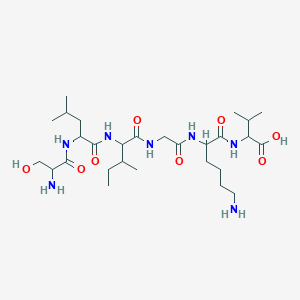
![1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);chloride;tetrafluoroborate](/img/structure/B12320955.png)
![[6-Methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl] 4-nitrobenzoate](/img/structure/B12320956.png)
![methyl (5Z)-5-ethylidene-4-[2-[[5-[2-[(3Z)-3-ethylidene-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-3,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B12320963.png)
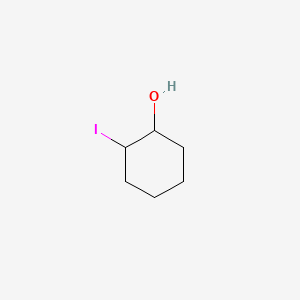
![[6-Acetyloxy-4a-hydroxy-1-(3-methylbutanoyloxy)spiro[1,5,6,7a-tetrahydrocyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B12320989.png)
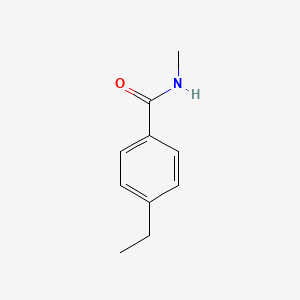
![6-(1,1-Dimethyl-2-(5-(1,1,3-trimethyl-1H-benzo[e]indol-3-ium-2-yl)penta-2,4-dien-1-ylidene)-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoate](/img/structure/B12321000.png)
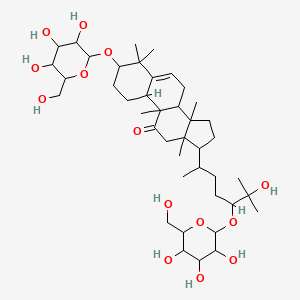
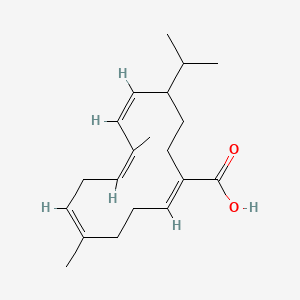
![3-({3,4-Dihydroxy-6-methyl-5-[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl}oxy)-4,5-dihydroxyoxan-2-yl 10-{[3,5-dihydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12321011.png)


